2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]acetamide is a heterocyclic compound featuring a benzothiazole core fused with a 2,3-dihydro ring system. The molecule incorporates a pyrrolidine-2,5-dione (succinimide) moiety linked via an acetamide bridge to the benzothiazole scaffold. Key structural highlights include:
- 4-Ethoxy substituent: Enhances lipophilicity and modulates electronic properties of the benzothiazole ring.
- (2Z)-Configuration: The Z-isomer of the imine bond in the benzothiazole-2-ylidene system likely influences molecular planarity and intermolecular interactions.
This compound is of interest in medicinal chemistry and materials science due to its hybrid structure, which combines rigidity (from the benzothiazole) with reactive handles (alkyne, succinimide). Its synthesis and characterization would typically involve techniques such as IR, NMR, and mass spectrometry, as described for analogous heterocycles in and .
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S/c1-3-10-20-17-12(25-4-2)6-5-7-13(17)26-18(20)19-14(22)11-21-15(23)8-9-16(21)24/h1,5-7H,4,8-11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTNDGYIKIUAPRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)CN3C(=O)CCC3=O)N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
- Substituent-Driven Reactivity : The propynyl group in the target compound distinguishes it from the propyl analogue (CAS: 897492-06-7), enabling unique reactivity (e.g., Huisgen cycloaddition).
- Electronic Modulation: The ethoxy group in the target compound donates electron density via resonance, altering the benzothiazole’s electronic profile compared to non-ethoxy analogues.
Spectroscopic and Structural Analysis
NMR studies () highlight the importance of chemical shift variations in regions A (positions 39–44) and B (positions 29–36) for deducing substituent effects. For the target compound:
- Region A (propynyl proximity) : Expected deshielding of protons due to the electron-withdrawing alkyne.
- Region B (ethoxy proximity) : Shielding effects from the electron-donating ethoxy group.
In contrast, the propyl analogue (CAS: 897492-06-7) would exhibit upfield shifts in Region A due to the electron-donating alkyl chain.
Lumping Strategy and Classification
Per , compounds with shared benzothiazole and succinimide motifs may be "lumped" as a single surrogate in computational models due to analogous reactivity. However, the ethoxy and propynyl groups in the target compound warrant separate consideration in structure-activity relationship (SAR) studies.
Q & A
Q. Critical Parameters :
| Parameter | Optimization Range | Purpose |
|---|---|---|
| Temperature | 0–25°C (coupling step) | Minimize side reactions |
| Solvent | Dichloromethane or DMF | Balance solubility and reactivity |
| Catalyst | Triethylamine (for deprotonation) | Enhance coupling efficiency |
| Reaction Time | 3–6 hours (monitored via TLC) | Ensure completion |
Which analytical techniques are essential for confirming the structure and purity of this compound?
Q. Basic
| Technique | Purpose | Key Data |
|---|---|---|
| ¹H/¹³C NMR | Confirm functional groups and stereochemistry | Chemical shifts for propargyl (~2.5 ppm), ethoxy (~1.3 ppm), and benzothiazole protons . |
| HPLC | Assess purity (>95%) | Retention time comparison with standards . |
| Mass Spectrometry (MS) | Verify molecular weight (MW ≈ 400–450 g/mol) | [M+H]⁺ or [M–H]⁻ peaks . |
| IR Spectroscopy | Identify carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) stretches . |
Advanced : Single-crystal X-ray diffraction (as in ) resolves stereochemistry and bond angles.
How can reaction conditions be optimized to improve synthetic yield and minimize by-products?
Q. Advanced
- By-Product Mitigation :
- Use low-temperature coupling (0–5°C) to reduce epimerization or hydrolysis of the dioxopyrrolidinyl group .
- Employ scavenger resins (e.g., polymer-bound thiourea) to trap unreacted coupling agents .
- Solvent Screening : Test polar aprotic solvents (DMF, DCM) for solubility vs. reactivity trade-offs .
- Catalyst Optimization : Replace EDC with DCC for sterically hindered intermediates .
Q. Example Optimization Workflow :
Screen solvents (DCM vs. THF) for coupling efficiency.
Vary equivalents of EDC (1.2–2.0 eq.) to maximize product formation.
Monitor reaction progress via TLC (hexane:EtOAc = 3:1) .
What computational methods predict the compound’s biological targets or binding modes?
Q. Advanced
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., pteridine reductase-1, relevant to benzothiazole derivatives ).
- Pharmacophore Mapping : Identify key motifs (e.g., dioxopyrrolidinyl as a hydrogen-bond acceptor) using PharmaGist .
- MD Simulations : Assess stability of ligand-protein complexes (e.g., with GROMACS) over 100-ns trajectories .
Validation : Compare computational predictions with in vitro enzyme inhibition assays (e.g., IC₅₀ determination) .
How should researchers resolve contradictions in spectroscopic data during characterization?
Q. Advanced
- Case Study : Discrepancy between NMR and MS data.
- Step 1 : Re-run NMR in deuterated DMSO to check for solvent artifacts .
- Step 2 : Perform high-resolution MS (HRMS) to confirm molecular formula .
- Step 3 : Use 2D NMR (COSY, HSQC) to assign ambiguous peaks .
- Step 4 : Cross-validate with IR or X-ray crystallography .
Example : A missing proton in ¹H NMR may indicate tautomerism in the benzothiazol-2-ylidene moiety, resolved via ¹³C NMR .
What are the potential biological targets of this compound based on structural analogs?
Q. Advanced
| Structural Analog | Target | Activity | Reference |
|---|---|---|---|
| Benzothiazole derivatives | Pteridine reductase-1 | Anti-trypanosomal (IC₅₀ < 10 µM) | |
| Pyrido-pyrimidines | Kinases (e.g., EGFR) | Anticancer | |
| Dioxopyrrolidinyl acetamides | HDAC inhibitors | Epigenetic modulation |
Mechanistic Insight : The propargyl group may enable covalent binding to cysteine residues in target enzymes .
How can researchers design stability studies for this compound under varying storage conditions?
Q. Advanced
- Experimental Design :
- Conditions : Test pH (2–12), temperature (4°C, 25°C, 40°C), and light exposure .
- Analysis : Monitor degradation via HPLC at 0, 7, 14, 30 days.
- Key Metrics : % impurity formation, half-life (t₁/₂) calculation.
Findings : Benzothiazole derivatives are typically light-sensitive; store in amber vials at –20°C .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
